Butan-2-yl dipropyl phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

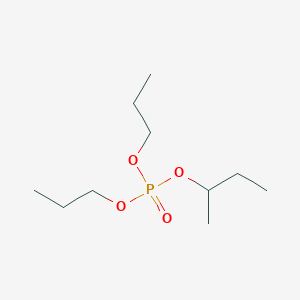

Butan-2-yl dipropyl phosphate is an organophosphate compound characterized by the presence of a butan-2-yl group and two propyl groups attached to a phosphate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of butan-2-yl dipropyl phosphate typically involves the reaction of butan-2-ol with dipropyl phosphorochloridate under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Butan-2-ol+Dipropyl phosphorochloridate→Butan-2-yl dipropyl phosphate+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Butan-2-yl dipropyl phosphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.

Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.

Substitution: Nucleophilic substitution reactions can replace one or more of the alkyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction could produce butan-2-yl dipropyl phosphite.

Wissenschaftliche Forschungsanwendungen

Butan-2-yl dipropyl phosphate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphate compounds.

Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a tool for studying biochemical pathways.

Industry: It is used in the manufacture of specialty chemicals and as an additive in various industrial processes.

Wirkmechanismus

The mechanism of action of butan-2-yl dipropyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Butan-2-yl diethyl phosphate

- Butan-2-yl dimethyl phosphate

- Butan-2-yl dibutyl phosphate

Comparison

Compared to similar compounds, butan-2-yl dipropyl phosphate is unique due to the presence of two propyl groups, which can influence its reactivity and interaction with biological targets. The longer alkyl chains may affect its solubility, stability, and overall biological activity.

Biologische Aktivität

Butan-2-yl dipropyl phosphate, also known as dibutan-2-yl propyl phosphate, is an organophosphate compound that has garnered attention due to its significant biological activities, particularly in enzyme inhibition and metabolic pathway modulation. This article explores the biological activity of this compound, providing a comprehensive overview of its mechanisms, interactions, and implications for research and industry.

Chemical Structure and Properties

This compound has the molecular formula C10H23O4P and a molecular weight of approximately 238.26 g/mol. The compound features a phosphate group bonded to two propyl groups and a butan-2-yl group, which contributes to its reactivity and biological activity.

Research indicates that this compound exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : The compound can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This interaction disrupts various biochemical pathways, including those involved in cellular signaling and metabolism.

- Phosphorylation Reactions : As a model compound for studying enzyme-catalyzed phosphorylation reactions, it participates in biochemical pathways that are crucial for energy production and biosynthesis.

- Metal Ion Coordination : The phosphate group can coordinate with metal ions essential for enzymatic functions, potentially altering enzyme kinetics and affecting metabolic pathways.

Enzyme Interactions

This compound has been studied for its effects on several enzymes:

- Acetylcholinesterase : It may inhibit this enzyme, which is critical for neurotransmitter regulation.

- Kinases : The compound can act as a substrate or inhibitor in phosphorylation reactions mediated by kinases, influencing signaling pathways.

Toxicological Studies

Studies have shown that the biological activity of this compound may lead to toxic effects at certain concentrations. Its interactions with enzymes can disrupt normal cellular functions, raising concerns about potential toxicity in agricultural and industrial applications.

Case Studies

-

Inhibition of Acetylcholinesterase :

- A study demonstrated that this compound significantly inhibited acetylcholinesterase activity in vitro, suggesting potential neurotoxic effects.

-

Impact on Metabolic Pathways :

- Research indicated that this compound could modulate metabolic pathways involving phosphorylation processes, impacting energy production in microbial systems.

Applications

This compound finds applications across various fields:

- Pharmaceuticals : Its enzyme inhibition properties make it a candidate for drug development targeting specific metabolic pathways.

- Agriculture : As an organophosphate, it may be used in pest control formulations due to its biological activity against certain enzymes in pests.

- Industrial Chemistry : The compound serves as a reagent in organic synthesis and as a precursor for other organophosphate derivatives.

Comparative Analysis

The table below compares this compound with similar organophosphate compounds regarding their biological activities and applications.

| Compound Name | Molecular Formula | Biological Activity | Applications |

|---|---|---|---|

| This compound | C10H23O4P | Enzyme inhibition, phosphorylation | Pharmaceuticals, Agriculture |

| Butan-2-yl diethyl phosphate | C10H23O4P | Enzyme substrate for phosphorylation | Organic synthesis |

| Dibutan-2-yl propan-2-yl phosphate | C12H27O4P | Modulation of enzymatic activities | Industrial chemicals |

Eigenschaften

CAS-Nummer |

646450-36-4 |

|---|---|

Molekularformel |

C10H23O4P |

Molekulargewicht |

238.26 g/mol |

IUPAC-Name |

butan-2-yl dipropyl phosphate |

InChI |

InChI=1S/C10H23O4P/c1-5-8-12-15(11,13-9-6-2)14-10(4)7-3/h10H,5-9H2,1-4H3 |

InChI-Schlüssel |

ZRFCGWATYXPOFW-UHFFFAOYSA-N |

Kanonische SMILES |

CCCOP(=O)(OCCC)OC(C)CC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.